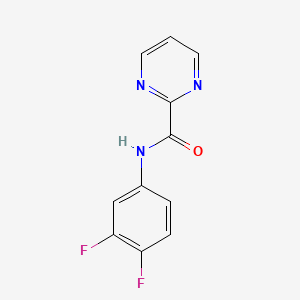

N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide is a compound of interest in the field of medicinal chemistry and material science due to its structural uniqueness and potential applications. While the specific compound's literature is scarce, insights can be drawn from studies on closely related pyrimidine derivatives and their applications in various domains, including the inhibition of key biological pathways, synthesis of polymers, and the development of materials with special properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves various strategies, including solution-phase combinatorial methodology, heating imidization methods, and selective amination followed by specific rearrangements (Palanki et al., 2000), (Guan et al., 2014). These methods showcase the versatility in synthesizing pyrimidine derivatives with varied substituents to enhance biological activity or material properties.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their chemical and physical properties. The introduction of fluorine atoms, as in the case of this compound, is known to significantly affect the molecule's reactivity and interaction with biological systems or materials due to the electronegativity and small size of fluorine (Kanth et al., 2006).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including imine formation, selective amination, and rearrangements, to yield compounds with significant antibacterial activity. The specific substituents on the pyrimidine ring, such as the N-(3,4-difluorophenyl) group, influence the compound's reactivity and its interaction with biological targets (Kanth et al., 2006).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, thermal stability, and film-forming ability, are critical for their application in material science. Fluorinated polyimides derived from pyrimidine-containing monomers exhibit good solubility, high thermal stability, and excellent mechanical properties, making them suitable for high-performance applications (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are significantly influenced by their molecular structure. The presence of fluorine atoms not only affects the molecule's polarity and electronic distribution but also its reactivity towards nucleophiles and electrophiles, enabling a wide range of chemical transformations and applications in drug design and material synthesis (Kanth et al., 2006).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other substances or systems. While the mechanism of action for “N-(3,4-difluorophenyl)-2-pyrimidinecarboxamide” is not documented, similar compounds like Ticagrelor, which contains a difluorophenyl group, act as P2Y12 platelet inhibitors .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3O/c12-8-3-2-7(6-9(8)13)16-11(17)10-14-4-1-5-15-10/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMADCOZQSQSIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5609388.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5609395.png)

![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5609422.png)

![4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5609429.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)

![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)

![N-(3-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5609447.png)

![{1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5609453.png)

![8-ethoxy-2-(2-furylmethyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5609460.png)

![methyl 3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5609474.png)